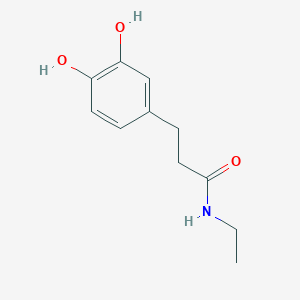
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide, also known as DEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement.
Mécanisme D'action
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms. Firstly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can scavenge free radicals and reduce oxidative stress, which can lead to neuronal damage and death. Secondly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can inhibit the production of pro-inflammatory cytokines, which can exacerbate neuroinflammation. Finally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can enhance dopamine release and uptake, which can help restore normal dopamine signaling in the brain.
Effets Biochimiques Et Physiologiques
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance dopamine release and uptake. In vivo studies have shown that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its relatively low toxicity compared to other dopamine derivatives. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is readily available and can be synthesized using standard laboratory techniques. However, one limitation of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. Firstly, more studies are needed to elucidate the exact mechanisms by which 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects. Secondly, studies are needed to determine the optimal dosage and administration route for 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential therapeutic applications of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is a promising chemical compound that has potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and enhancing dopamine release and uptake. While there are some limitations to using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments, its low toxicity and availability make it an attractive candidate for further research.
Méthodes De Synthèse
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can be synthesized through the reaction of dopamine hydrochloride with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. The chemical structure of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is shown in Figure 1.
Applications De Recherche Scientifique
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been found to enhance dopamine release and uptake, which can help alleviate the symptoms of Parkinson's disease.
Propriétés
Numéro CAS |
125789-86-8 |
|---|---|
Nom du produit |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-N-ethylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,2,4,6H2,1H3,(H,12,15) |
Clé InChI |
OQUBQEQXVVOGLG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCNC(=O)CCC1=CC(=C(C=C1)O)O |
Synonymes |
Benzenepropanamide, N-ethyl-3,4-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



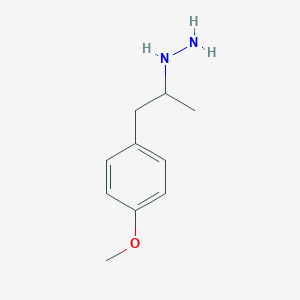

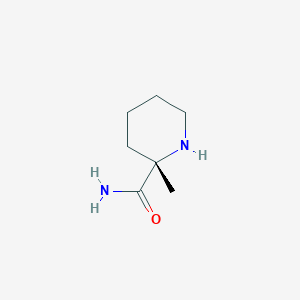
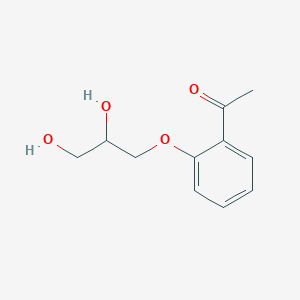
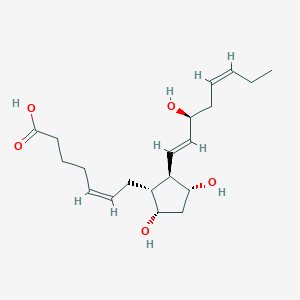
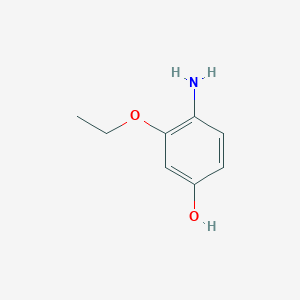
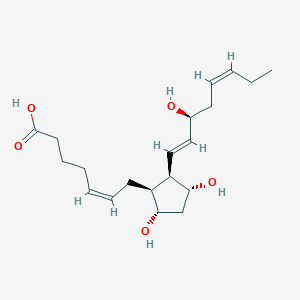

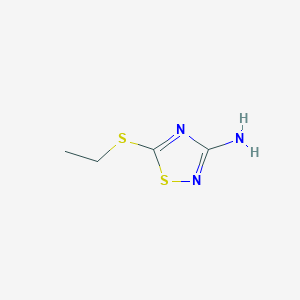
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
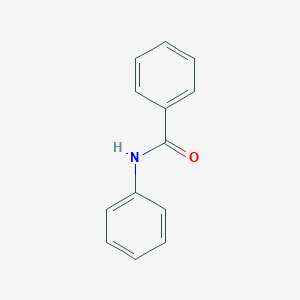
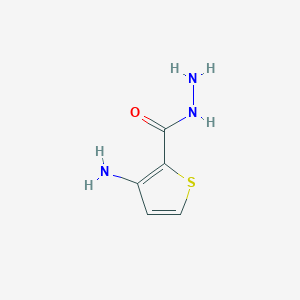
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
